4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Description
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by:
- Core structure: A 2H-chromen-2-one (coumarin) backbone with substitutions at the 4-, 7-, and 8-positions.
- Key substituents: 4-position: Ethyl group. 7-position: 2-(3-Methoxyphenyl)-2-oxoethoxy group, introducing a ketone and ether linkage. 8-position: Methyl group.
Properties
IUPAC Name |
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-11-20(23)26-21-13(2)19(9-8-17(14)21)25-12-18(22)15-6-5-7-16(10-15)24-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLKFBQJYADEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-8-methyl-2H-chromen-2-one and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-ethyl-8-methyl-2H-chromen-2-one with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethoxy group.
Final Product Formation: The final step involves the esterification of the oxidized intermediate with ethyl iodide in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Pharmacology: It is investigated for its effects on various biochemical pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical and electronic properties.
Biology: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional Group Impact on Properties
Oxoethoxy vs. Simple Ethers: The 2-oxoethoxy group in the target compound introduces a ketone, enabling hydrogen bonding and conjugation effects absent in analogs with simple ether linkages (e.g., 4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one ). Comparatively, halogenated ethers (e.g., 7-[2-(4-bromophenyl)-2-oxoethoxy] ) increase molecular weight and electron-withdrawing effects, altering reactivity profiles.
Substituent Position Effects :
- Meta vs. Para Methoxy : The target compound’s 3-methoxyphenyl group (meta) creates distinct electronic effects compared to para-substituted analogs (e.g., 4-(4-methoxyphenyl) ). Meta substitution may reduce steric hindrance while modifying π-π stacking interactions.
- Alkyl Chain Length : Derivatives with longer chains (e.g., 3-hexyl ) exhibit increased hydrophobicity, impacting solubility and membrane permeability.
Biological Activity Trends: Antimicrobial Potential: Halogenated derivatives (e.g., 6-chloro-7-(2-fluorobenzyloxy) ) show enhanced activity due to lipophilicity and electrophilic reactivity. Enzyme Inhibition: Oxoethoxy-linked compounds (e.g., target compound) may inhibit enzymes like cytochrome P450 or kinases via hydrogen bonding with the ketone group .
Biological Activity
4-Ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.407 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 553.5 ± 50.0 °C |
| LogP | 5.20 |
Antioxidant Activity
Research indicates that derivatives of chromones exhibit significant antioxidant properties. A study on related chromone compounds demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. In vitro studies have indicated that it can inhibit the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory process. Specifically, the inhibition of 5-LOX has been linked to reduced production of leukotrienes, which are mediators of inflammation .
Anticancer Properties
Preliminary studies suggest that this chromone derivative may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving Bcl-2 family proteins, which are critical regulators of cell death .
Case Studies
- Antioxidant Efficacy : In a comparative study, several chromone derivatives were tested for their antioxidant capacity using DPPH and ABTS assays. The compound exhibited a high scavenging ability, comparable to standard antioxidants like ascorbic acid.
- Inhibition of Enzymatic Activity : A study assessed the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that the compound could effectively inhibit these enzymes, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : By binding to active sites on enzymes like LOX and AChE, the compound reduces their activity, thereby modulating inflammatory responses and neurotransmitter levels.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation. Protect light-sensitive groups by storing samples in amber vials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
